2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Orthogonal protection Stepwise bioconjugation Peptidomimetic synthesis

Researchers needing a heterotrifunctional glycine scaffold for orthogonal bioconjugation will find this compound an ideal solution. Unlike symmetric Boc-IDA, it eliminates statistical coupling mixtures and unnecessary protecting group steps. - Three orthogonal handles: Boc (acid-labile), ethyl ester (base-labile), and free carboxylic acid (immediately activatable). - Compact molecular weight (261.27 g·mol⁻¹) with 8 rotatable bonds and TPSA of 93.1 Ų, suitable for PROTAC linker design without excessive flexibility. - Enables three-step sequential derivatization for IMAC chelator construction or solid-phase branched peptide synthesis with precise attachment orientation control.

Molecular Formula C11H19NO6
Molecular Weight 261.27
CAS No. 1204812-91-8
Cat. No. B1650799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
CAS1204812-91-8
Molecular FormulaC11H19NO6
Molecular Weight261.27
Structural Identifiers
SMILESCCOC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO6/c1-5-17-9(15)7-12(6-8(13)14)10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,14)
InChIKeyUAFJWXKZXSDTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1204812-91-8 – Orthogonally Protected Iminodiacetic Acid Building Block


2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid (CAS 1204812-91-8) is a heterotrifunctional glycine derivative belonging to the N-Boc-iminodiacetic acid monoester family, with molecular formula C₁₁H₁₉NO₆ and molecular weight 261.27 g·mol⁻¹ . Structurally, it features a tert-butoxycarbonyl (Boc)-protected secondary amine, one free carboxylic acid, and one ethyl ester moiety arranged on an iminodiacetic acid backbone . This compound serves as a protected amino acid intermediate utilized in peptide synthesis, bioconjugation linker construction, and chelating agent precursor development, where orthogonal deprotection strategies are required [1].

Orthogonal protection: Boc, free COOH, and ethyl ester in one scaffold
Enables sequential, site-specific derivatization without extra protecting group steps
Compatible with Boc-strategy SPPS and solution-phase peptide coupling workflows

Why Generic Building Blocks Fail for 1204812-91-8


Generic substitution of CAS 1204812-91-8 with its closest structural analogs—N-Boc-iminodiacetic acid (Boc-IDA, CAS 56074-20-5) or N-Boc-glycine ethyl ester (CAS 14719-37-0)—introduces critical synthetic limitations. Boc-IDA bears two chemically equivalent free carboxylic acids, offering no discrimination between the two carboxymethyl arms during coupling; this leads to statistical mixtures of mono- and di-functionalized products, reducing yield and complicating purification . Conversely, N-Boc-glycine ethyl ester lacks the second carboxymethyl arm entirely, precluding its use as an iminodiacetic acid-derived chelating scaffold or branched intermediate . CAS 1204812-91-8 uniquely integrates three orthogonal functional handles—Boc (acid-labile), ethyl ester (base/nucleophile-labile), and free carboxylic acid (immediately activatable)—within a single, low-molecular-weight framework (261.27 g·mol⁻¹), enabling sequential, site-specific derivatization without protecting group manipulation steps that would otherwise increase synthetic step count and reduce atom economy [1].

Boc-IDA (CAS 56074-20-5) Symmetric diacid produces statistical mixtures of mono- and bis-functionalized products, reducing yield and requiring laborious purification
N-Boc-glycine ethyl ester Lacks the second carboxymethyl arm, precluding use as a chelating scaffold or branched intermediate; cannot replicate the trifunctional architecture

Differentiation Evidence: 1204812-91-8 vs. Comparators


Orthogonal Trifunctionality vs. Symmetrical Diacid

CAS 1204812-91-8 presents three chemically distinguishable reactive sites: a Boc-protected secondary amine cleavable under acidic conditions (e.g., TFA/DCM), a free carboxylic acid directly available for amide or ester coupling, and an ethyl ester cleavable under basic or nucleophilic conditions with orthogonal selectivity to Boc. In contrast, Boc-IDA (CAS 56074-20-5) exposes two chemically equivalent carboxylic acid groups (SMILES: CC(C)(C)OC(=O)N(CC(O)=O)CC(O)=O) . During carbodiimide-mediated coupling, both acids activate simultaneously, producing statistical distributions of mono- and bis-functionalized products and requiring chromatographic separation that reduces isolated yield. The ethyl ester in CAS 1204812-91-8 effectively 'masks' one acid position, enforcing sequential reactivity without additional protection/deprotection steps .

Orthogonal trifunctionality
Class-level
3 orthogonally addressable sites vs. 2 in Boc-IDA; eliminates statistical product mixtures
Supports stepwise, site-controlled functionalization in fewer synthetic steps
Structural class inference; site-specific yields require experimental validation
Orthogonal protection Stepwise bioconjugation Peptidomimetic synthesis

Balanced Lipophilicity vs. Aqueous Diacid

The ethyl ester substitution in CAS 1204812-91-8 imparts a computed octanol-water partition coefficient (XLogP3) of 1, derived from its SMILES structure CCOC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C [1]. The comparator Boc-IDA diacid (CAS 56074-20-5), lacking any ester moiety, exhibits experimentally determined aqueous solubility of approximately 44 g·L⁻¹ at 25 °C and a lower computed logP (~0.39) [2]. The intermediate lipophilicity of CAS 1204812-91-8 makes it preferentially soluble in organic solvents such as dichloromethane, ethyl acetate, and THF—media commonly employed in amide coupling and Boc-deprotection sequences—while retaining sufficient polarity for handling. The di-tert-butyl ester analog (CAS 126090-54-8, MW 289.32) represents the opposite extreme, with its two bulky tert-butyl esters conferring high hydrophobicity and steric hindrance that can impede coupling kinetics at the N-center .

Lipophilicity balance
Reported
XLogP3 1 vs. ~0.39 for Boc-IDA; 32% lower MW than di-tert-butyl analog (261.27 vs. 289.32)
Balances organic-phase reactivity with aqueous workup compatibility
Computed properties; organic-solvent handling recommended
Solubility optimization Organic synthesis Non-aqueous reaction media

Ethyl Ester Prevents Bis-Functionalization

In amide coupling reactions employing carbodiimide reagents (e.g., DCC, EDC) with the target compound, only the free carboxylic acid undergoes activation and coupling, while the ethyl ester remains intact under standard coupling conditions (pH 6–8, ambient temperature, DMF or DCM). In contrast, Boc-IDA (56074-20-5) exposes two chemically indistinguishable carboxylic acid groups; upon activation, both acids compete for the nucleophile, yielding a statistical mixture of mono- and bis-amide products. Literature reports on N-protected iminodiacetic acid coupling confirm that symmetrical diacids form anhydride intermediates (detected by IR) with reagents such as TCFH and TFFH, leading to non-selective activation [1]. The monoethyl ester of CAS 1204812-91-8 precludes anhydride formation at the ester site, confining activation exclusively to the free acid, thereby improving crude product homogeneity.

Bis-functionalization prevention
Class-level
Free COOH activation only; ethyl ester inert under standard carbodiimide coupling conditions
Avoids bis-amide byproduct formation and simplifies purification
Based on class-level reactivity of N-protected iminodiacetic acid
Coupling selectivity Side-reaction suppression Peptide conjugate synthesis

Boc-SPPS Compatibility vs. Fmoc Analogs

CAS 1204812-91-8 carries a Boc protecting group cleavable with TFA (typically 20–50% in DCM, 30 min, RT), making it directly compatible with Boc-strategy solid-phase peptide synthesis (SPPS). The Fmoc analog, Fmoc-iminodiacetic acid (CAS 112918-82-8), requires piperidine-mediated deprotection (typically 20% in DMF) and is suitable only for Fmoc-strategy SPPS . For laboratories employing Boc-chemistry SPPS protocols (common for acid-stable, base-sensitive sequences), the target compound eliminates the need to switch protecting group strategy [1]. Furthermore, the Boc group withstands the basic conditions used for ethyl ester saponification (e.g., LiOH in THF/H₂O), enabling late-stage ester hydrolysis without amine deprotection—an orthogonal sequence not achievable with Fmoc protection, which cleaves under similar basic conditions [2].

Boc-SPPS compatibility
Class-level
Boc stable to LiOH/THF/H₂O ester hydrolysis; Fmoc analog cleaves under basic conditions
Enables late-stage ester saponification without N-deprotection
Compatible with Boc-strategy SPPS; validate with specific sequence
SPPS compatibility Boc-strategy peptide synthesis Orthogonal linker chemistry

Reliable Commercial Availability vs. Discontinued Listings

As of the latest available data, CAS 1204812-91-8 is listed as catalog number EN300-26632317 by Enamine, a globally recognized building block supplier, with defined purity specifications [1]. In contrast, the same compound was listed as 'Discontinued' (25 mg and 250 mg pack sizes) under reference 3D-EYB81291 by Biosynth/CymitQuimica, indicating constrained historical supply . The structurally related N-Boc-N-[2-(tert-butoxy)-2-oxoethyl]glycine (CAS 126090-54-8) is available at 97% purity (HPLC) from multiple vendors including Amatek and Bidepharm, but its two tert-butyl ester groups and absence of a free acid preclude the orthogonal coupling strategy enabled by CAS 1204812-91-8 . For procurement decisions, confirming current Enamine stock status and lead time is advisable given the compound's specialized nature.

Commercial availability
Reported
Available from Enamine (EN300-26632317); Biosynth listing discontinued
Verify current stock before committing to synthesis routes
Supplier status subject to change; confirm with vendor
Procurement reliability Building block sourcing Research supply chain

Application Scenarios for 1204812-91-8


Asymmetric Chelating Linkers for Metal Bioconjugates

In designing heterobifunctional metal-chelating linkers for immobilized metal affinity chromatography (IMAC) or metallodrug conjugation, CAS 1204812-91-8 enables sequential derivatization: (1) couple the free carboxylic acid to a targeting ligand or solid support via amide bond formation; (2) hydrolyze the ethyl ester (LiOH/THF/H₂O) to reveal a second free acid while the Boc group remains intact [1]; (3) Boc-deprotect with TFA to expose the secondary amine. This three-step sequence generates an iminodiacetic acid chelator head with precisely controlled attachment orientation—a synthetic pathway not achievable with symmetric Boc-IDA, which would require differential protection of its two identical acids [2]. The intermediate XLogP3 of 1 facilitates organic-phase coupling steps without the solubility limitations of the fully deprotected diacid [3].

Branched Peptide Architectures via Boc-SPPS

For solid-phase synthesis of branched or cyclic peptides requiring a trifunctional branching point, CAS 1204812-91-8 can be incorporated as a backbone branching residue. The free acid loads directly onto aminomethyl or MBHA resin under standard coupling conditions; the ethyl ester remains inert during chain elongation with Boc-protected amino acids (HBTU/DIPEA coupling, TFA deprotection cycles) [1]. After completion of the linear sequence, ethyl ester saponification liberates the second acid for on-resin cyclization or side-chain attachment, while the Boc group at the branch-point nitrogen remains available for final deprotection and further derivatization. This orthogonal sequence is incompatible with Fmoc-iminodiacetic acid, whose Fmoc group would cleave under the basic ester hydrolysis conditions [2].

Peptoid Building Blocks with Differentiated Side Chains

In peptoid synthesis, where N-substituted glycine monomers are assembled via sub-monomer protocols, CAS 1204812-91-8 can serve as a scaffold for generating N-(carboxymethyl)-substituted peptoid monomers with differentiated ester and acid side chains. The free acid can be converted to an activated ester or amide for backbone incorporation, while the ethyl ester remains as a protected side-chain carboxylate that can be selectively deprotected post-oligomerization for further functionalization or water-solubilization [1]. This contrasts with N-Boc-N-alkyl glycine monomers prepared by standard reductive amination routes, which typically introduce a single N-alkyl substituent without the capacity for side-chain differentiation [2].

PROTAC Linker with Orthogonal Acid/Ester Handles

PROTAC (PROteolysis TArgeting Chimera) development requires heterobifunctional linkers that connect a target-protein warhead to an E3 ubiquitin ligase ligand [1]. CAS 1204812-91-8 provides a compact (MW 261.27), non-PEG scaffold with three differentially addressable positions: the free acid can be coupled to one ligand, the ethyl ester (post-hydrolysis) to the second ligand, and the Boc-deprotected amine can serve as an additional conjugation point or remain as a polarity-tuning handle. Its low molecular weight and minimal linker bulk (8 rotatable bonds, TPSA 93.1 Ų) [2] make it suitable for PROTAC designs where extended PEG linkers (e.g., Boc-NH-PEGn-CH₂COOH series) would introduce excessive flexibility or molecular weight that compromises cellular permeability [3].

Application
Selection Property
Validation Focus
Asymmetric chelating linker synthesis
Orthogonal trifunctionality
Sequential deprotection: coupling, ester hydrolysis, Boc removal
Branched peptide architectures (Boc-SPPS)
Boc-SPPS compatibility & ethyl ester orthogonality
Ester stability during SPPS; on-resin saponification
Peptoid building blocks
Differentiated acid/ester side chains
Post-synthesis side-chain deprotection and functionalization
PROTAC linker design
Compact non-PEG scaffold with low MW
Linker rigidity vs. cellular permeability; conjugation site evaluation
Quote Request

Request a Quote for 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.